molecular formula C22H18O5 B8153001 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol

3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol

Cat. No. B8153001
M. Wt: 362.4 g/mol
InChI Key: VLTYDHJSLIJWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol is a useful research compound. Its molecular formula is C22H18O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

3,5-bis(2,3-dihydro-1,4-benzodioxin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c23-18-10-16(14-1-3-19-21(12-14)26-7-5-24-19)9-17(11-18)15-2-4-20-22(13-15)27-8-6-25-20/h1-4,9-13,23H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTYDHJSLIJWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol

Synthesis routes and methods

Procedure details

A solution of 3,5-dibromophenol (500 mg, 1.98 mmol) in dimethoxyethane (12.5 mL) was stirred for 5 minutes at room temperature under nitrogen atmosphere. Then, the solid tetrakis(triphenylphosphine)palladium(0) (496 mg, 0.43 mmol) was added at room temperature and the resulting light yellow solution was heated to 80° C. and stirred for 5 minutes. At this period, a solution of 1,4-benzodioxane-6-boronic acid (536 mg, 2.98 mmol) in ethanol (12.5 mL) was added followed by a solution of sodium carbonate (421 mg, 3.97 mmol) in water (0.5 mL). The resulting light yellow suspension was stirred for 4 h at reflux. Then, the reaction mixture was cooled to room temperature and diluted with water (20 mL) and ethyl acetate (30 mL). The two layers were separated and the aqueous layer was extracted with ethyl acetate (2×20 mL) and the combined organic extracts were washed with water (100 mL) and brine solution (100 mL). The organic layer was dried over anhydrous magnesium sulfate and filtration of the drying agent and removal of the solvent in vacuo gave the colored residue which was purified by using an ISCO 120 column, eluting with 10-30% ethyl acetate in hexanes to afford 3,5-bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol (386 mg, 54%) as an amorphous light brown solid: ES(+)-HRMS m/e calculated for C22H18O5 (M+H)+ 363.1227, found 363.1226.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
536 mg
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
421 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
496 mg
Type
catalyst
Reaction Step Six

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